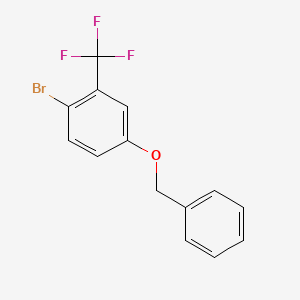

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

CAS No.: 678164-30-2

Cat. No.: VC2393365

Molecular Formula: C14H10BrF3O

Molecular Weight: 331.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 678164-30-2 |

|---|---|

| Molecular Formula | C14H10BrF3O |

| Molecular Weight | 331.13 g/mol |

| IUPAC Name | 1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |

| Standard InChI Key | OIXYWYPMKGUGIM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F |

Introduction

Chemical Identity and Properties

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a structurally complex organic compound that combines aromatic, halogen, ether, and fluorinated functional groups. This section explores its fundamental chemical identity parameters and physical properties.

Basic Identifiers

The compound is primarily identified by its CAS registry number 678164-30-2 and has a molecular formula of C₁₄H₁₀BrF₃O with a molecular weight of 331.13 g/mol . It is also known by several synonyms including 5-(benzyloxy)-2-bromobenzotrifluoride and 1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene .

Table 1: Chemical Identifiers of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

| Identifier | Value |

|---|---|

| CAS Number | 678164-30-2 |

| Molecular Formula | C₁₄H₁₀BrF₃O |

| Molecular Weight | 331.13 g/mol |

| IUPAC Name | 1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |

| Standard InChIKey | OIXYWYPMKGUGIM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F |

| MDL Number | MFCD13195732 |

Structural Characteristics

The molecular architecture of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene exhibits several noteworthy structural features that influence its chemical behavior and applications. Understanding these characteristics is essential for predicting its reactivity and designing synthetic approaches that utilize this compound effectively.

Molecular Structure

The compound consists of a benzene ring substituted with three distinct functional groups arranged in a specific pattern. The benzyloxy group at the 4-position introduces an ether linkage connected to a phenyl ring via a methylene bridge. The bromine atom at the 1-position and the trifluoromethyl group at the 2-position create an ortho relationship between these two substituents, which influences the electronic distribution and steric environment of the molecule.

The presence of the trifluoromethyl group significantly affects the electronic properties of the benzene ring by withdrawing electron density through both inductive and resonance effects. This electronic perturbation influences the reactivity of the bromine atom and the benzyloxy group, making them behave differently compared to similar compounds without the trifluoromethyl substituent.

Structural Comparison with Related Compounds

To better understand the unique features of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, it is instructive to compare it with structurally related compounds.

Table 2: Structural Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | 678164-30-2 | C₁₄H₁₀BrF₃O | 331.13 | Reference compound |

| 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | 200956-32-7 | C₁₄H₁₀BrF₃O | 331.13 | Different arrangement of substituents: benzyloxy at position 1, bromine at position 2, and trifluoromethyl at position 4 |

| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | C₇H₄BrF₃ | 225.01 | Lacks benzyloxy group |

| 1-Bromo-2,4-bis(trifluoromethyl)benzene | 327-75-3 | C₈H₃BrF₆ | 293.01 | Contains two trifluoromethyl groups; lacks benzyloxy group |

This comparison highlights how the specific arrangement of substituents can lead to compounds with identical molecular formulas but different properties and reactivities. For instance, 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene and 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene are constitutional isomers with the same molecular formula (C₁₄H₁₀BrF₃O) but differ in the positions of their functional groups .

Applications

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene has several significant applications, primarily centered around its utility as a chemical building block in organic synthesis and pharmaceutical development.

Pharmaceutical Synthesis

Chemical Reactivity

The chemical behavior of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is largely dictated by the three main functional groups present in its structure. Understanding these reactivity patterns is essential for effectively utilizing this compound in synthetic applications.

Influence of the Trifluoromethyl Group

The trifluoromethyl substituent at the 2-position significantly influences the electronic properties of the molecule:

-

Electronic Effects: As a strongly electron-withdrawing group, it reduces electron density in the aromatic ring, particularly at the ortho and para positions. This electronic perturbation can enhance the electrophilicity of the ring and affect the reactivity of the bromine atom.

-

Stability: The CF₃ group is generally resistant to many reaction conditions, providing stability to this portion of the molecule during various transformations.

-

Directing Effects: In certain reactions, the electronic influence of the trifluoromethyl group may direct incoming substituents to specific positions on the aromatic ring.

Research Findings and Future Directions

Research involving 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene and related compounds has focused primarily on their utility as synthetic intermediates, with particular emphasis on applications in medicinal chemistry and materials science.

Current Research Applications

The limited but valuable research involving this compound class can be categorized into several key areas:

Synthetic Methodology Development

Research on compounds with similar structures has contributed to the development of improved synthetic methodologies, particularly for the formation of ether linkages and functionalization of halogenated aromatics. The reactivity profiles of such compounds inform the design of more efficient and selective synthetic transformations.

Development of Fluorinated Pharmaceuticals

The growing importance of fluorine in drug design suggests that 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene could serve as a valuable scaffold for the development of novel therapeutic agents. Future research might explore:

-

Structure-activity relationship studies of derivatives

-

Development of targeted libraries based on this scaffold

-

Investigation of specific biological activities of compounds synthesized from this intermediate

Materials Science Applications

Fluorinated aromatic compounds often exhibit unique properties relevant to materials science, including:

-

Enhanced thermal stability

-

Resistance to chemical degradation

-

Unusual surface properties (e.g., hydrophobicity)

-

Interesting electronic and optical characteristics

Future research could explore the utility of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene and its derivatives in the development of specialized materials for applications in electronics, photonics, or surface coatings.

Green Chemistry Approaches

Developing more environmentally friendly methods for synthesizing and utilizing 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene represents another promising research direction. This might include:

-

Exploration of catalytic methods that reduce waste generation

-

Development of solvent-free or aqueous-based synthetic procedures

-

Investigation of biocatalytic approaches to relevant transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume